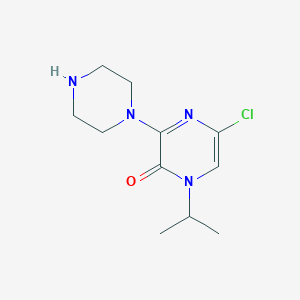
5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the pyrazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a pyrazinone core, substituted with a chloro group, an isopropyl group, and a piperazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Substitution with isopropyl group: Alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the piperazinyl group: This can be done through nucleophilic substitution reactions using piperazine.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the pyrazinone ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Dechlorinated or reduced pyrazinone derivatives.
Substitution: Various substituted pyrazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-isopropyl-3-(morpholin-4-yl)pyrazin-2(1H)-one
- 5-Chloro-1-isopropyl-3-(pyrrolidin-1-yl)pyrazin-2(1H)-one
- 5-Chloro-1-isopropyl-3-(piperidin-1-yl)pyrazin-2(1H)-one
Comparison
Compared to similar compounds, 5-Chloro-1-isopropyl-3-(piperazin-1-yl)pyrazin-2(1H)-one may exhibit unique properties due to the presence of the piperazinyl group, which can influence its biological activity and chemical reactivity
Properties
Molecular Formula |
C11H17ClN4O |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
5-chloro-3-piperazin-1-yl-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C11H17ClN4O/c1-8(2)16-7-9(12)14-10(11(16)17)15-5-3-13-4-6-15/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
XILVWPCJUYZXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C(C1=O)N2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


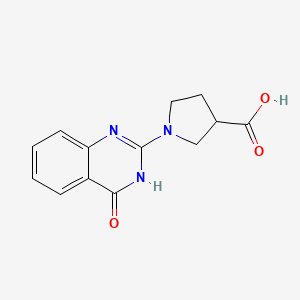
![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
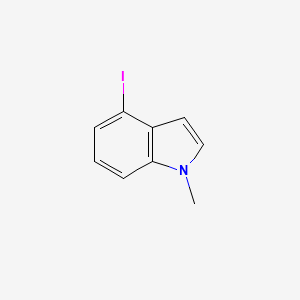
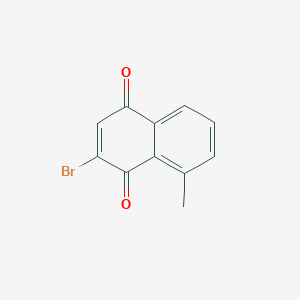

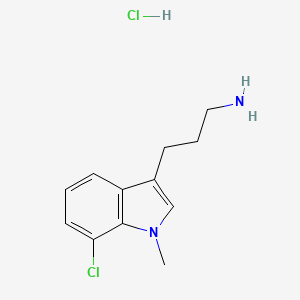
![6-(Perfluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-ol](/img/structure/B11860172.png)
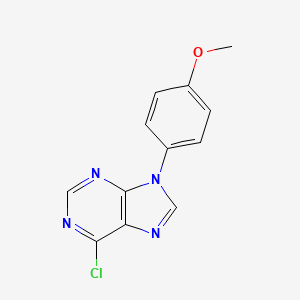
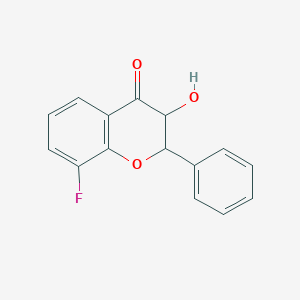
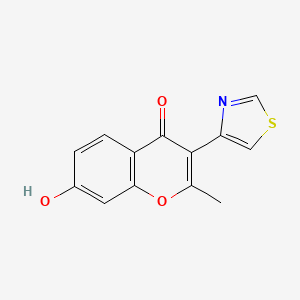
![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)
![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)
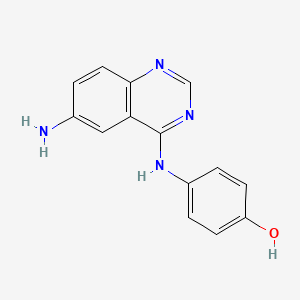
![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)
